Ziprasidone Mesylate

Description

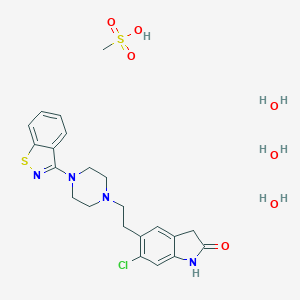

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQZEFFFIUHSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199191-69-0 | |

| Record name | Ziprasidone mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZIPRASIDONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ziprasidone Mesylate's Mechanism of Action in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic agent efficacious in the management of schizophrenia, including its positive, negative, and affective symptoms.[1][2] Its therapeutic profile is attributed to a unique and complex pharmacodynamic mechanism, primarily centered on its high-affinity interactions with multiple neurotransmitter receptors. This technical guide provides an in-depth exploration of the molecular mechanisms of ziprasidone mesylate, focusing on its receptor binding profile, downstream signaling sequelae, and the experimental methodologies used to elucidate these actions.

Receptor Binding Affinity Profile

Ziprasidone's clinical efficacy and side-effect profile are largely dictated by its affinity for a range of dopaminergic, serotonergic, and adrenergic receptors, as well as monoamine transporters.[3] The inhibition constant (Ki), a measure of binding affinity, is inversely proportional to the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity. The receptor binding profile of ziprasidone is summarized in the table below.

| Receptor | Ki (nM) | Functional Activity |

| Serotonin (B10506) Receptors | ||

| 5-HT2A | 0.4 | Antagonist |

| 5-HT1A | 3.4 | Agonist |

| 5-HT2C | 1.3 | Antagonist |

| 5-HT1D | 2 | Antagonist |

| 5-HT7 | 15 | Antagonist |

| Dopamine (B1211576) Receptors | ||

| D2 | 4.8 | Antagonist |

| D3 | 7.2 | Antagonist |

| D4 | 0.8 | Antagonist |

| Adrenergic Receptors | ||

| α1A | 10 | Antagonist |

| α2A | 43 | Antagonist |

| Histamine Receptors | ||

| H1 | 47 | Antagonist |

| Monoamine Transporters | ||

| Serotonin Transporter (SERT) | - | Inhibitor |

| Norepinephrine Transporter (NET) | - | Inhibitor |

| Muscarinic Receptors | ||

| M1 | >1000 | Low Affinity |

Note: Ki values are compiled from various sources and may exhibit variability based on experimental conditions.[1][4]

Core Mechanisms of Action and Downstream Signaling

The therapeutic action of ziprasidone in schizophrenia is primarily attributed to its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and its agonist activity at serotonin 5-HT1A receptors.

Dopamine D2 Receptor Antagonism

Ziprasidone's antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions. D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins.

-

Signaling Pathway:

-

In the absence of ziprasidone, dopamine binds to D2 receptors, leading to the dissociation of the Gαi subunit from the Gβγ dimer.

-

The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).

-

Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).

-

Ziprasidone, by blocking the D2 receptor, prevents dopamine-mediated inhibition of adenylyl cyclase, thereby normalizing cAMP levels and PKA activity.

-

Serotonin 5-HT2A Receptor Antagonism

The antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and improved efficacy against negative symptoms. 5-HT2A receptors are GPCRs that primarily couple to the Gαq/11 family of G proteins.

-

Signaling Pathway:

-

Serotonin binding to 5-HT2A receptors activates Gαq/11.

-

Activated Gαq/11 stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Ziprasidone blocks this pathway, preventing serotonin-induced neuronal excitation.

-

Additionally, 5-HT2A receptor signaling can involve β-arrestin, which can mediate G protein-independent signaling, including activation of the MAPK/ERK pathway. The role of ziprasidone in modulating this aspect of 5-HT2A signaling is an area of ongoing research.

-

Serotonin 5-HT1A Receptor Agonism

Ziprasidone's agonist activity at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant effects, as well as its efficacy against the negative and cognitive symptoms of schizophrenia. 5-HT1A receptors are GPCRs that, like D2 receptors, couple to Gαi/o proteins.

-

Signaling Pathway:

-

Ziprasidone binds to and activates 5-HT1A receptors.

-

This leads to the Gαi-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP and reduced PKA activity.

-

This signaling cascade is believed to modulate the activity of pyramidal neurons in the prefrontal cortex, leading to an increase in dopamine release in this brain region, which is hypothesized to improve negative and cognitive symptoms.

-

Experimental Protocols

The characterization of ziprasidone's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Competition Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the affinity of ziprasidone for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Membrane preparation from cells expressing human D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

-

Unlabeled spiperone (B1681076) or another potent D2 antagonist for determining non-specific binding.

-

Ziprasidone solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Incubate the D2 receptor-containing membranes with a fixed concentration of [3H]-spiperone (typically at or below its Kd) and varying concentrations of ziprasidone.

-

For total binding, incubate membranes with [3H]-spiperone only.

-

For non-specific binding, incubate membranes with [3H]-spiperone and a high concentration of unlabeled spiperone.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the ziprasidone concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Measuring Dopamine Release

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Materials:

-

Microdialysis probes (e.g., with a 2-4 mm membrane length).

-

A stereotaxic apparatus for probe implantation.

-

A microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

A fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for dopamine quantification.

-

Ziprasidone solution for administration.

-

-

Protocol:

-

Surgically implant a microdialysis probe into the prefrontal cortex of an anesthetized rat.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer ziprasidone (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the dopamine concentration in each dialysate sample using HPLC-ECD.

-

Express the results as a percentage change from the baseline dopamine levels.

-

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. [3H]-ketanserin binding sites in different psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ziprasidone Mesylate in CNS Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of ziprasidone (B1663615) mesylate, an atypical antipsychotic agent utilized in the management of various central nervous system (CNS) disorders, including schizophrenia and bipolar disorder.[1][2] This document details the drug's mechanism of action, receptor binding profile, and its effects on key neurotransmitter systems, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Ziprasidone's therapeutic effects in CNS disorders are primarily attributed to its unique combination of antagonism at dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors.[3][4] Like other atypical antipsychotics, this dual antagonism is thought to be crucial for its efficacy against both the positive and negative symptoms of schizophrenia.[3] The high ratio of 5-HT2A to D2 receptor affinity is a distinguishing feature of ziprasidone and is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3][5]

Beyond its primary D2 and 5-HT2A antagonism, ziprasidone exhibits a complex pharmacology, acting as an agonist at the serotonin 1A (5-HT1A) receptor and an antagonist at serotonin 1D (5-HT1D) and 2C (5-HT2C) receptors.[6][7] Furthermore, it moderately inhibits the reuptake of both serotonin and norepinephrine, a characteristic that may contribute to its antidepressant and anxiolytic properties.[6][8] Ziprasidone displays a low affinity for alpha-1 adrenergic, histaminic H1, and muscarinic M1 receptors, which is associated with a more favorable side-effect profile, including a lower propensity for orthostatic hypotension, sedation, and weight gain.[3][8]

Receptor Binding Affinity

The in vitro receptor binding affinities of ziprasidone for a range of neurotransmitter receptors are summarized in the table below. The data, presented as Ki values (nM), demonstrate the drug's high affinity for its primary targets and lower affinity for receptors associated with undesirable side effects.

| Receptor | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 0.4 |

| 5-HT2C | 1.3 |

| 5-HT1A (agonist) | 3.4 |

| 5-HT1D (antagonist) | 2 |

| Dopamine Receptors | |

| D2 | 4.8 |

| D3 | 7.2 |

| Adrenergic Receptors | |

| α1 | 10 |

| Histamine Receptors | |

| H1 | 47 |

| Muscarinic Receptors | |

| M1 | >1000 |

| Monoamine Transporters | |

| Serotonin (SERT) | Moderate Affinity |

| Norepinephrine (NET) | Moderate Affinity |

Data compiled from multiple sources.[8][9][10]

Receptor Occupancy in Humans

Positron Emission Tomography (PET) studies in patients with schizophrenia have provided in vivo confirmation of ziprasidone's receptor binding profile. These studies have consistently shown that therapeutic doses of ziprasidone lead to a significantly higher occupancy of 5-HT2A receptors compared to D2 receptors.[3][11]

A key study demonstrated that at therapeutic doses, mean 5-HT2A receptor occupancy was approximately 76%, while mean D2 receptor occupancy was around 56%.[11] The plasma concentration of ziprasidone required for 50% maximal occupancy was found to be almost four times lower for 5-HT2A receptors than for D2 receptors, further highlighting its potent serotonergic activity.[11] This high 5-HT2A to D2 occupancy ratio is a hallmark of atypical antipsychotics and is thought to be a key factor in their clinical profile.[3]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the affinity of ziprasidone for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target human receptor (e.g., CHO-K1 cells for D2L receptors). The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Radioligand Binding: The prepared membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of ziprasidone.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Positron Emission Tomography (PET) Imaging for Receptor Occupancy

Objective: To measure the in vivo occupancy of D2 and 5-HT2A receptors by ziprasidone in the human brain.

Methodology:

-

Subject Population: Patients with a diagnosis of a CNS disorder such as schizophrenia.

-

Drug Administration: Patients are treated with stable daily doses of ziprasidone for a specified period (e.g., 3 weeks) to reach steady-state plasma concentrations.

-

Radiotracer Injection: Specific radiotracers are injected intravenously. For D2 receptor imaging, [11C]raclopride is commonly used, while [18F]setoperone is a standard radiotracer for 5-HT2A receptors.[3][11]

-

PET Scanning: Dynamic PET scans are acquired over a period of time to measure the distribution and binding of the radiotracer in different brain regions (e.g., striatum for D2, cortex for 5-HT2A).

-

Data Analysis: The binding potential (BP) of the radiotracer is calculated for the target brain regions. Receptor occupancy is then determined by the percentage reduction in BP in the drug-treated state compared to a baseline (drug-free) condition, calculated as: Occupancy (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100.

In Vivo Microdialysis

Objective: To measure the effect of ziprasidone on extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.

Methodology:

-

Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.

-

Guide Cannula Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest, such as the prefrontal cortex or striatum.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the probe's membrane into the aCSF.

-

Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals.

-

Neurotransmitter Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Baseline neurotransmitter levels are established before drug administration. Following the administration of ziprasidone, changes in extracellular dopamine and serotonin levels are expressed as a percentage of the baseline.

Signaling Pathways

The pharmacodynamic effects of ziprasidone are initiated by its interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

Dopamine D2 Receptor Antagonism

Ziprasidone acts as an antagonist at D2 receptors, which are primarily coupled to the Gi/o family of G-proteins. Blockade of these receptors by ziprasidone prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychiatrist.com [psychiatrist.com]

- 10. psychiatrist.com [psychiatrist.com]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. cdn-links.lww.com [cdn-links.lww.com]

Ziprasidone Mesylate: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziprasidone (B1663615) is an atypical antipsychotic agent characterized by a unique and potent receptor binding profile that contributes to its efficacy in treating schizophrenia and bipolar disorder. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of ziprasidone mesylate. Quantitative binding data are presented in a structured format, and detailed methodologies for key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of ziprasidone's complex pharmacological actions.

Introduction

Ziprasidone, available as this compound for intramuscular injection and ziprasidone hydrochloride for oral administration, is a second-generation antipsychotic.[1][2] Its therapeutic effects are believed to be mediated through a combination of dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptor antagonism.[3][4] Notably, ziprasidone exhibits a high 5-HT2A/D2 receptor affinity ratio, which is thought to contribute to a lower incidence of extrapyramidal symptoms compared to older antipsychotics.[3][5][6] Beyond its primary targets, ziprasidone interacts with a range of other serotonin receptors, as well as adrenergic and histamine (B1213489) receptors, and inhibits the reuptake of serotonin and norepinephrine (B1679862), contributing to its broad clinical profile.[4][7][8] This document serves as a technical resource, consolidating the receptor binding data and associated methodologies to provide a comprehensive understanding of ziprasidone's pharmacology.

Receptor Binding Affinity and Selectivity

The affinity of ziprasidone for various neurotransmitter receptors has been extensively characterized using in vitro radioligand binding assays. The data, typically expressed as inhibitor concentration (Ki) values, quantify the drug's potency at these targets. A lower Ki value indicates a higher binding affinity.

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities of ziprasidone for a range of human receptors.

| Receptor Subtype | Ki (nM) | Receptor Action | Functional Implication |

| Serotonin Receptors | |||

| 5-HT2A | 0.39 - 0.4 | Antagonist | Antipsychotic effects (negative symptoms), reduced EPS risk.[3][4][9] |

| 5-HT2C | 0.72 - 1.3 | Antagonist | Potential effects on mood and cognition.[4][9][10] |

| 5-HT1A | 2.5 - 3.4 | Agonist | Anxiolytic and antidepressant effects.[6][8][9] |

| 5-HT1D | 2.0 - 2.3 | Antagonist | Potential role in mood regulation.[4][6][10] |

| 5-HT7 | 9.3 | Antagonist | Potential antidepressant and cognitive-enhancing effects.[9] |

| 5-HT1B/1D | 2.0 | Antagonist | |

| Dopamine Receptors | |||

| D2 | 3.1 - 4.8 | Antagonist | Antipsychotic effects (positive symptoms).[9][11] |

| D3 | 7.2 | Antagonist | Potential cognitive and social function improvement.[9] |

| D4 | 32 | Antagonist | |

| Adrenergic Receptors | |||

| α1 | 10 - 13.0 | Antagonist | Potential for orthostatic hypotension.[7][9] |

| Histamine Receptors | |||

| H1 | 47 | Antagonist | Potential for sedation and weight gain.[7][9] |

| Monoamine Transporters | |||

| Serotonin (SERT) | 53 | Inhibitor | Antidepressant and anxiolytic effects.[9] |

| Norepinephrine (NET) | 48 | Inhibitor | Antidepressant effects.[9] |

Table 1: In Vitro Receptor Binding Affinities of Ziprasidone.

Receptor Selectivity

A key feature of ziprasidone's pharmacological profile is its high selectivity for 5-HT2A receptors over D2 receptors.[3][4] The 5-HT2A/D2 Ki ratio for ziprasidone is approximately 8:1 to 12:1, which is among the highest in its class.[7] This high ratio is clinically significant, as it is believed to be associated with a reduced risk of extrapyramidal side effects and prolactin elevation, common adverse effects of antipsychotic medications with high D2 receptor antagonism.[4][6] Furthermore, ziprasidone has a relatively low affinity for muscarinic M1, histamine H1, and alpha1-adrenergic receptors, which predicts a lower incidence of side effects such as cognitive impairment, sedation, weight gain, and orthostatic hypotension compared to some other atypical antipsychotics.[5][7]

Experimental Protocols

The quantitative binding data presented above are primarily derived from in vitro radioligand binding assays. These assays are a gold standard for determining the affinity of a drug for a specific receptor.[12][13]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ziprasidone for various neurotransmitter receptors.

Principle: This is a competitive binding assay where unlabeled ziprasidone competes with a known radiolabeled ligand for binding to a specific receptor. The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

-

Receptor Source: Homogenates of cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells) or post-mortem human brain tissue.

-

Radioligand: A specific, high-affinity radiolabeled ligand for the receptor being studied (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

-

Test Compound: this compound dissolved in a suitable solvent.

-

Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding.

-

Wash Buffer: Cold buffer to wash away unbound radioligand.

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive tracer.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity.

Procedure:

-

Preparation: A series of dilutions of ziprasidone are prepared.

-

Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of ziprasidone are incubated together in the incubation buffer. A set of tubes containing only the receptor and radioligand (total binding) and another set with an excess of a non-radiolabeled specific ligand (non-specific binding) are also prepared.

-

Equilibrium: The incubation is allowed to proceed for a specific time at a controlled temperature to reach binding equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with cold wash buffer to remove any remaining unbound radioligand.

-

Counting: The filters are placed in vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for ziprasidone is determined by plotting the percentage of specific binding against the logarithm of the ziprasidone concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Receptor Binding Profile of Ziprasidone

Caption: Ziprasidone's multifaceted receptor binding profile.

Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

Key Signaling Pathways

Caption: Ziprasidone antagonizes D2 receptor signaling.

Caption: Ziprasidone antagonizes 5-HT2A receptor signaling.

Caption: Ziprasidone acts as an agonist at 5-HT1A receptors.

Conclusion

This compound possesses a complex and unique receptor binding profile that underlies its therapeutic efficacy and tolerability. Its high affinity for and antagonism of 5-HT2A and D2 receptors, coupled with a high 5-HT2A/D2 selectivity ratio, are central to its antipsychotic action with a reduced risk of extrapyramidal symptoms. Furthermore, its agonist activity at 5-HT1A receptors and its ability to inhibit serotonin and norepinephrine reuptake likely contribute to its beneficial effects on mood and anxiety. The relatively low affinity for histaminergic H1 and muscarinic M1 receptors translates to a more favorable side-effect profile regarding sedation and weight gain compared to some other atypical antipsychotics. This in-depth technical guide provides a comprehensive overview of ziprasidone's receptor binding affinity and selectivity, offering valuable insights for researchers, scientists, and drug development professionals in the field of psychopharmacology.

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound (Geodon for injection): the first injectable atypical antipsychotic medication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ziprasidone: profile on safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence review and clinical guidance for the use of ziprasidone in Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychiatrist.com [psychiatrist.com]

- 11. psychiatrist.com [psychiatrist.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Ziprasidone Mesylate for the Treatment of Bipolar Disorder: A Technical Guide

Abstract

Ziprasidone (B1663615) is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its utility in bipolar disorder encompasses the management of acute manic or mixed episodes and as an adjunctive maintenance therapy.[3][4] Ziprasidone mesylate, the intramuscular formulation, is indicated for acute agitation in schizophrenic patients.[5] This document provides a comprehensive technical overview of ziprasidone's pharmacology, clinical efficacy, and safety profile relevant to its application in bipolar disorder, intended for researchers and drug development professionals. It details the compound's unique receptor-binding profile, pharmacokinetic properties, and summarizes pivotal clinical trial data. Furthermore, it outlines common experimental protocols used to evaluate its therapeutic effects.

Pharmacology and Mechanism of Action

The therapeutic effects of ziprasidone in bipolar disorder are believed to be mediated through a complex interaction with multiple neurotransmitter systems.[6] While the precise mechanism remains unknown, it is primarily attributed to a combination of dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptor antagonism.[7][8]

Key Pharmacological Activities:

-

Dopamine D2 Receptor Antagonism: Mitigates the hyperactivity of dopamine in the mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions, often present in manic episodes.[2][6]

-

Serotonin 5-HT2A Receptor Antagonism: Ziprasidone exhibits a high affinity for 5-HT2A receptors, with a significantly higher 5-HT2A to D2 affinity ratio compared to many other atypical antipsychotics.[1][9] This action is thought to reduce negative symptoms and may contribute to its lower incidence of extrapyramidal side effects.[2]

-

Serotonin 5-HT1A Receptor Agonism: Agonist activity at 5-HT1A receptors may contribute to its antidepressant and anxiolytic effects.[6][10]

-

Serotonin and Norepinephrine (B1679862) Reuptake Inhibition: Unique among atypical antipsychotics, ziprasidone is also a relatively potent inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake, a mechanism similar to some antidepressant medications.[6][10]

-

Other Receptor Interactions: Ziprasidone also acts as an antagonist at 5-HT1D and 5-HT2C receptors.[10] It has a low affinity for histamine (B1213489) H1 and alpha-1 adrenergic receptors, which accounts for a lower incidence of sedation, weight gain, and orthostatic hypotension compared to some other agents in its class.[1][6]

Pharmacokinetics

The pharmacokinetic profile of ziprasidone is characterized by good oral absorption with food, extensive metabolism, and a predictable accumulation with multiple dosing.[11]

| Parameter | Oral Formulation (Capsules) | Intramuscular Formulation (Mesylate) |

| Bioavailability | ~60% (with food); absorption increases up to 2-fold with a meal of at least 500 kcal.[1][4][11] | 100%[4][11] |

| Time to Peak Plasma (Tmax) | 6 to 8 hours.[4][11] | ~60 minutes or earlier.[4][11] |

| Half-life (t½) | ~7 hours.[11] | 2 to 5 hours.[11] |

| Steady State | Achieved within 1 to 3 days.[4][11] | N/A (for acute use) |

| Protein Binding | >99%, primarily to albumin and α1-acid glycoprotein.[1][11] | >99%[11] |

| Metabolism | Extensively hepatic. Primary routes are aldehyde oxidase-mediated reduction and CYP3A4-catalyzed oxidation.[1][8][12] | Extensively hepatic.[11] |

| Excretion | Primarily via metabolites in feces (~66%) and urine (~20%). Less than 5% excreted as unchanged drug.[1][8][11] | Primarily via metabolites.[11] |

| Systemic Clearance | 7.5 mL/min/kg.[2][11] | Not specified. |

Clinical Efficacy in Bipolar Disorder

Ziprasidone has been evaluated in numerous clinical trials for various phases of bipolar disorder, demonstrating efficacy in treating acute mania and as a maintenance therapy.

Acute Bipolar Mania

Multiple randomized, double-blind, placebo-controlled trials have established the efficacy of ziprasidone monotherapy for acute manic or mixed episodes in adults with Bipolar I Disorder.[13][14] Significant improvement in manic symptoms compared to placebo is often observed rapidly, sometimes within the first two days of treatment.[9][13][14]

| Study | N | Treatment Arms | Duration | Primary Outcome Measure | Key Efficacy Results |

| Keck et al. (2003) [13] | 210 | Ziprasidone (40-80 mg BID) vs. Placebo | 3 Weeks | Change in Mania Rating Scale (MRS) | Ziprasidone showed significantly greater improvement in MRS scores vs. placebo.[13] |

| Potkin et al. (2005) [10][14] | 202 | Ziprasidone (40-80 mg BID) vs. Placebo | 3 Weeks | Change in Mania Rating Scale (MRS) | Mean change in MRS: -11.1 (Ziprasidone) vs. -5.6 (Placebo) (p < 0.01).[14] |

| Weisler et al. (2003) [10] | 205 | Ziprasidone (80-160 mg/day) + Lithium vs. Placebo + Lithium | 3 Weeks | Change in Mania Rating Scale (MRS) | Adjunctive ziprasidone reduced time to improvement.[10] |

Bipolar Depression

The evidence for ziprasidone in treating bipolar depression is less robust than for mania. Some studies have shown benefits, particularly in patients with mixed features, while others have failed to separate from placebo.

| Study | N | Treatment Arms | Duration | Primary Outcome Measure | Key Efficacy Results |

| Sachs et al. (2011) [15] | 298 | Adjunctive Ziprasidone (20-80 mg BID) vs. Adjunctive Placebo | 6 Weeks | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) | Failed to separate from placebo on primary and secondary endpoints.[15] |

| Suppes et al. (2013) [16] | 73 | Ziprasidone (40-160 mg/day) vs. Placebo (for depressive mixed state) | 6 Weeks | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) | Statistically significant benefit for ziprasidone vs. placebo (p=0.0038), especially in Bipolar II.[16] |

| Open-label trial (2007) [17] | 30 | Ziprasidone Monotherapy (mean dose 58 mg/day) | 8 Weeks | Change in Hamilton Depression Rating Scale (HAM-D) | 60% responders and 43% remitters by end of treatment.[17] |

Adjunctive Maintenance Therapy

Ziprasidone is approved as an adjunctive treatment to lithium or valproate for the maintenance phase of Bipolar I Disorder.[4][18]

| Study | N | Treatment Arms | Duration | Primary Outcome Measure | Key Efficacy Results |

| Pfizer Sponsored Trial (2009) [19] | 240 | Geodon + (Lithium or Valproate) vs. Placebo + (Lithium or Valproate) | 6 Months | Time to recurrence of a mood episode | Ziprasidone arm showed superior time to recurrence. Mood episode intervention required in 19.7% of ziprasidone patients vs. 32.4% of placebo patients.[19] |

Safety and Tolerability

Ziprasidone is generally considered to have a favorable metabolic profile compared to some other atypical antipsychotics, with a low propensity for weight gain and adverse changes in lipids or glucose.[5][10]

| Adverse Event | Frequency in Ziprasidone Group | Frequency in Placebo Group |

| Somnolence | 37.1% | 12.9% |

| Dizziness | 22.1% | 10.0% |

| Headache | 21.4% | 18.6% |

| Extrapyramidal Symptoms (EPS) | Occurs, but generally at a low rate.[13] Akathisia reported at 10.7%.[10] | Akathisia reported at 5.7%.[10] |

| Nausea | 11.4% | 10.0% |

| Hypertonia | 11.4% | 2.9% |

Data from a trial in acute mania reported by Keck et al. and summarized by Macfadden et al. (2007).[10]

QTc Interval Prolongation: Ziprasidone is associated with a mean increase in the QTc interval.[5][10] In clinical trials, this prolongation was typically around 10-11 msec.[10] It is contraindicated in patients with a known history of QT prolongation, recent acute myocardial infarction, or uncompensated heart failure.[20]

Experimental Protocols and Methodologies

The clinical development of ziprasidone for bipolar disorder has relied on standardized and rigorous experimental designs. Below are representative methodologies.

Protocol for Acute Mania Trials

A typical design is a 3-week, multicenter, randomized, double-blind, placebo-controlled trial.[13][14]

-

Inclusion Criteria: Patients meeting DSM-IV criteria for Bipolar I disorder, current manic or mixed episode, often confirmed by the Structured Clinical Interview for DSM-IV (SCID).[10][13] A baseline Mania Rating Scale (MRS) score of ≥14 is a common entry requirement.[10]

-

Exclusion Criteria: Known hypersensitivity to ziprasidone, history of QTc prolongation, and coadministration with other QTc-prolonging drugs.[20]

-

Intervention: Following a 1-7 day washout period, patients are randomized (often in a 2:1 ratio) to receive ziprasidone or placebo.[10] Ziprasidone is typically initiated at 40 mg twice daily and adjusted within a range of 40-80 mg twice daily based on efficacy and tolerability.[13][14]

-

Primary Efficacy Measures: The primary outcomes are typically the mean change from baseline to endpoint (e.g., Day 21) in the Mania Rating Scale (MRS) and the Clinical Global Impression-Severity (CGI-S) scale.[10][13]

-

Secondary Efficacy Measures: These often include the Global Assessment of Functioning (GAF) Scale, Positive and Negative Syndrome Scale (PANSS), and measures of depression like the Hamilton Depression Rating Scale (HAM-D) to assess mixed symptoms.[10][14]

-

Safety Assessments: Monitoring includes adverse events, vital signs, weight, electrocardiograms (ECGs), and clinical laboratory values.[13]

Analytical Methods for Pharmacokinetic Studies

Determining ziprasidone concentrations in biological matrices is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a standard method.

-

Sample Preparation: Liquid-liquid extraction is employed to isolate ziprasidone and an internal standard (e.g., escitalopram) from plasma samples using a solvent mixture like methyl tert-butyl ether–dichloromethane.[21]

-

Chromatography: A reverse-phase C18 column is used with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture.[21]

-

Detection: A UV detector is set to an appropriate wavelength (e.g., 210.0 nm) to quantify the eluted compounds.[21] The assay is validated for a specific dynamic range (e.g., 20.0–3,000.0 ng/mL).[21]

Conclusion

This compound and its oral hydrochloride salt represent an important therapeutic option in the management of bipolar disorder. Its unique pharmacological profile, characterized by potent 5-HT2A/D2 antagonism and serotonin/norepinephrine reuptake inhibition, underpins its efficacy in acute mania and utility in maintenance therapy.[6][10] While its role in bipolar depression requires further clarification, its favorable metabolic profile makes it a valuable alternative to other agents in the class.[5][22] Future research should continue to explore its efficacy in specific subpopulations, such as those with bipolar II disorder and depressive mixed states, and further elucidate the molecular mechanisms contributing to its mood-stabilizing properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ziprasidone for schizophrenia and bipolar disorder: a review of the clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medcentral.com [medcentral.com]

- 5. Ziprasidone for Schizophrenia and Bipolar Disorder: A Review of the Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ziprasidone in the treatment of mania in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 12. Ziprasidone and the activity of cytochrome P450 2D6 in healthy extensive metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ziprasidone in the treatment of acute bipolar mania: a three-week, placebo-controlled, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ziprasidone in acute bipolar mania: a 21-day randomized, double-blind, placebo-controlled replication trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of adjunctive oral ziprasidone for acute treatment of depression in patients with bipolar I disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A 6 week randomized double-blind placebo-controlled trial of ziprasidone for the acute depressive mixed state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ziprasidone monotherapy in bipolar II depression: an open trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. pfizer.com [pfizer.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of the pharmacokinetics, safety and clinical efficacy of ziprasidone for the treatment of schizophrenia and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Label Applications of Ziprasidone Mesylate in Psychiatry: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the off-label applications of ziprasidone (B1663615) mesylate in psychiatry. Ziprasidone, an atypical antipsychotic, is officially approved by the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia and bipolar I disorder (manic or mixed episodes).[1][2][3] However, its unique pharmacological profile has prompted investigation into its utility for other psychiatric conditions. This document synthesizes findings from clinical trials and preclinical research, presenting quantitative data, experimental methodologies, and relevant signaling pathways to inform further research and development.

Executive Summary

Ziprasidone's mechanism of action, primarily involving antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, along with high affinity for 5-HT1A, 5-HT2C, and 5-HT1D receptors and moderate inhibition of serotonin and norepinephrine (B1679862) reuptake, provides a strong rationale for its exploration in a broader range of psychiatric disorders.[4][5][6][7][8] This guide focuses on its investigational use in Major Depressive Disorder (MDD), Post-Traumatic Stress Disorder (PTSD), Obsessive-Compulsive Disorder (OCD), and Generalized Anxiety Disorder (GAD). While adjunctive use in MDD shows the most robust evidence of efficacy from randomized controlled trials, its role in PTSD and anxiety disorders remains inconclusive, with conflicting results.[9][10][11][12] Evidence for OCD is primarily based on case reports suggesting potential as an augmentation strategy.[13][14][15]

Pharmacological Profile and Mechanism of Action

Ziprasidone's therapeutic effects are believed to stem from its multi-target receptor binding profile. Unlike many other atypical antipsychotics, it has a low propensity for weight gain and metabolic disturbances.[16] Its low affinity for histaminic H1 and muscarinic M1 receptors contributes to a lower incidence of sedation and anticholinergic side effects.[6]

The key interactions are:

-

Dopamine D2 Receptor Antagonism: Central to its antipsychotic effect, particularly in the mesolimbic pathway.[1][5][6]

-

Serotonin 5-HT2A Receptor Antagonism: A high 5-HT2A/D2 affinity ratio is characteristic of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms and efficacy against negative symptoms of schizophrenia.[6][7]

-

Serotonin 5-HT1A Receptor Agonism: This action is associated with anxiolytic and antidepressant effects.[4][16]

-

Serotonin 5-HT2C and 5-HT1D Receptor Antagonism: These interactions may also contribute to antidepressant and anxiolytic properties.[4][6]

-

Serotonin and Norepinephrine Reuptake Inhibition: This dual action, although moderate, provides a further rationale for its potential antidepressant effects.[6][8][17]

Off-Label Clinical Applications

Major Depressive Disorder (MDD)

Ziprasidone has been investigated as an adjunctive therapy for patients with MDD who have an inadequate response to standard antidepressant treatment.[1][2][9][16]

Quantitative Data Summary: Adjunctive Ziprasidone in MDD

| Study Outcome | Adjunctive Ziprasidone + Escitalopram (B1671245) | Adjunctive Placebo + Escitalopram | p-value | Reference |

| HAMD-17 Response Rate | 35.2% | 20.5% | 0.04 | [9] |

| Discontinuation due to Intolerance | ~14% | 0% | Significant | [16][18] |

| Common Side Effects | Somnolence, Fatigue, Akathisia | N/A | N/A | [16] |

Note: Data extracted from a randomized, double-blind, placebo-controlled study of adjunctive ziprasidone with escitalopram in MDD patients.[9]

Experimental Protocol: Adjunctive Ziprasidone for MDD (Papakostas et al., 2015)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, 8-week trial.[9][19]

-

Participant Population: 139 adult outpatients with nonpsychotic unipolar MDD who remained symptomatic after an 8-week open-label trial of escitalopram.[18][19]

-

Intervention: Patients were randomized (1:1) to receive either adjunctive ziprasidone (n=71) or adjunctive placebo (n=68) in addition to their ongoing escitalopram treatment.[19]

-

Primary Outcome Measure: The primary efficacy measure was the clinical response rate, defined as a ≥50% reduction in the 17-item Hamilton Depression Rating Scale (HAMD-17) score from baseline.[9][18]

-

Secondary Outcome Measures: Included changes in scores on various depression and anxiety scales.[9][18]

-

Statistical Analysis: Efficacy was analyzed using a mixed-effect model with repeated measures.[9]

Disclaimer: This protocol is a summary based on published abstracts. For complete details, the original publication should be consulted.

Post-Traumatic Stress Disorder (PTSD)

The use of ziprasidone for PTSD has yielded conflicting results. Early case reports described benefits for patients with chronic, combat-induced PTSD who had not responded to other psychotropic agents.[4] The rationale was based on ziprasidone's broad-spectrum receptor activity, including 5-HT1A agonism for anxiety and depressive symptoms.[4]

However, a 9-week randomized, double-blind, placebo-controlled trial in 30 patients with PTSD and comorbid depression found no significant effect of ziprasidone on the reduction of PTSD or depression symptoms compared to placebo.[10][11] Another study noted that ziprasidone was associated with a higher risk of suicide-related events compared to risperidone (B510) in a PTSD population.[20]

Quantitative Data Summary: Ziprasidone in PTSD

| Study Type | Key Finding | Conclusion | Reference |

| Case Series (n=2) | Symptom improvement in chronic, treatment-resistant PTSD. | Potentially useful; further studies needed. | [4] |

| Case Series (n=128) | 89% reported rapid symptomatic relief. | Recommended for consideration in severe PTSD. | [21] |

| RCT (n=30) | No significant difference from placebo on CAPS, HAM-D, or HAM-A scores. | Ziprasidone may not significantly improve PTSD or comorbid depression symptoms. | [10][11] |

Obsessive-Compulsive Disorder (OCD)

The investigation of ziprasidone for OCD is primarily limited to case reports and small series, where it has been used as an augmentation agent for patients resistant to selective serotonin reuptake inhibitors (SSRIs).[13][14][22][23] The rationale stems from its potent serotonergic activity, particularly its high affinity ratio for 5-HT2A/D2 receptors.[14][22]

One case report detailed a 14-year-old girl with treatment-refractory OCD who responded positively to the combination of ziprasidone (60 mg/day) and paroxetine.[13] Another report described clinical improvement in an adult patient after four weeks of ziprasidone augmentation.[13] However, a retrospective study comparing quetiapine (B1663577) and ziprasidone augmentation in 24 patients with treatment-resistant OCD found ziprasidone to be less effective, with only 44.4% of patients showing clinical improvement compared to 80% in the quetiapine group.[15]

Anxiety Disorders

The efficacy of ziprasidone in treating anxiety disorders is not well-established. An 8-week, randomized, double-blind, placebo-controlled trial assessed flexible-dose ziprasidone (20-80 mg/day) in 62 adults with treatment-resistant Generalized Anxiety Disorder (GAD).[24] The study found no statistically significant difference in the reduction of Hamilton Anxiety Scale (HAM-A) scores between the ziprasidone and placebo groups.[12][24]

Similarly, a trial of ziprasidone monotherapy in patients with bipolar disorder and a comorbid lifetime panic or generalized anxiety disorder also failed to show a clinically significant improvement in anxiety symptoms compared to placebo.[25]

Discussion and Future Directions

The off-label exploration of ziprasidone mesylate in psychiatry has produced varied results. The strongest evidence supports its use as an adjunctive treatment for MDD, where it has demonstrated statistically significant antidepressant efficacy in a randomized controlled trial.[9] This is consistent with its pharmacological profile, which combines D2/5-HT2A antagonism with serotonin and norepinephrine reuptake inhibition.[6][8]

For PTSD and anxiety disorders, the current evidence is weak and conflicting. While case reports for PTSD are positive, a placebo-controlled trial failed to show efficacy.[4][10][11] Similarly, controlled studies in GAD did not demonstrate a benefit over placebo.[12][24] The data for OCD are preliminary and rely on case studies, indicating a need for more rigorous investigation.[13][15]

Future research should focus on well-designed, adequately powered randomized controlled trials to clarify the role of ziprasidone in these conditions. Biomarker studies could help identify patient subpopulations most likely to respond to ziprasidone's unique multi-receptor mechanism. Further investigation into optimal dosing strategies for these off-label indications is also warranted to maximize efficacy and tolerability.[4][18]

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Ziprasidone (Geodon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 6. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Ziprasidone in the Treatment of Affective Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ziprasidone Augmentation of Escitalopram for Major Depressive Disorder: Efficacy Results from a Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ziprasidone Augmentation in an Adolescent with Obsessive Compulsive Disorder: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ziprasidone Augmentation in an Adolescent with Obsessive Compulsive Disorder: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. psychiatryonline.org [psychiatryonline.org]

- 17. Ziprasidone - Wikipedia [en.wikipedia.org]

- 18. alert.psychnews.org [alert.psychnews.org]

- 19. psychiatrist.com [psychiatrist.com]

- 20. mdpi.com [mdpi.com]

- 21. Ziprasidone Treatment for Posttraumatic Stress Disorder: 128 Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medworksmedia.com [medworksmedia.com]

- 23. [Ziprasidone as coadjuvant treatment in resistant obsessive-compulsive disorder treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ziprasidone treatment of refractory generalized anxiety disorder: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A randomized, double-blind, placebo-controlled study of ziprasidone monotherapy in bipolar disorder with co-occurring lifetime panic or generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Preclinical Journey of Ziprasidone Mesylate: A Pharmacokinetic Profile

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacokinetic profile of ziprasidone (B1663615) mesylate, an atypical antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of ziprasidone in various preclinical models. Detailed experimental methodologies and visual representations of metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding of the compound's behavior in vivo.

Introduction

Ziprasidone is a benzisothiazolyl piperazine (B1678402) derivative indicated for the treatment of schizophrenia and bipolar disorder.[1] The intramuscular formulation, ziprasidone mesylate, is utilized for the rapid control of acute agitation in schizophrenic patients.[2][3] Understanding its pharmacokinetic profile in preclinical species is paramount for predicting its safety and efficacy in humans. This whitepaper consolidates and presents this critical information in a structured and accessible format.

Absorption

Ziprasidone exhibits distinct absorption characteristics depending on the route of administration and the presence of food.

Oral Administration: Following oral administration, ziprasidone is well absorbed, with peak plasma concentrations (Tmax) typically reached within 6 to 8 hours.[4][5] The absolute bioavailability of an oral 20 mg dose is approximately 60% when administered with food. The presence of food can increase the absorption of ziprasidone by up to two-fold.

Intramuscular Administration: The intramuscular injection of this compound results in rapid absorption, with a bioavailability of 100%. Peak plasma concentrations are achieved much faster than with oral administration, typically within 60 minutes post-dose or earlier.

Distribution

Ziprasidone is extensively distributed throughout the body, with a mean apparent volume of distribution of 1.5 L/kg. It is highly bound to plasma proteins (greater than 99%), primarily to albumin and α1-acid glycoprotein. This high degree of protein binding suggests that the potential for drug-drug interactions due to displacement is minimal. Studies in rats have shown that ziprasidone penetrates the brain tissue.

Metabolism

Ziprasidone undergoes extensive metabolism, with only a small fraction of the administered dose excreted as the unchanged drug (<1% in urine and <4% in feces after oral administration). The metabolism of ziprasidone is primarily mediated by two main pathways:

-

Reductive Pathway: Approximately two-thirds of ziprasidone's metabolic clearance is via reduction. This process is catalyzed by glutathione (B108866) and the cytosolic enzyme aldehyde oxidase. A major metabolite formed through this pathway is S-methyl-dihydroziprasidone.

-

Oxidative Pathway: About one-third of the metabolic clearance occurs through oxidation, primarily mediated by the cytochrome P450 isoenzyme CYP3A4, with a minor contribution from CYP1A2. Key metabolites from this pathway include ziprasidone sulfoxide (B87167) and ziprasidone sulfone.

In preclinical species such as rats and dogs, the metabolic profile is generally similar to that in humans, with the identification of metabolites resulting from reductive cleavage of the benzisothiazole moiety.

Excretion

The elimination of ziprasidone and its metabolites occurs primarily through the feces. Following oral administration, approximately 66% of the administered dose is recovered in the feces and about 20% in the urine. The mean terminal half-life of oral ziprasidone is approximately 7 hours. After intramuscular administration, the mean half-life ranges from 2 to 5 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ziprasidone in preclinical models.

Table 1: Pharmacokinetic Parameters of Ziprasidone Following Intramuscular Administration in Preclinical Models

| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| N/A | N/A | ≤ 1.0 | N/A | N/A | 2 - 5 | 100 |

Data not available in the searched articles for specific preclinical species with IM administration.

Table 2: Pharmacokinetic Parameters of Ziprasidone Following Oral Administration in Preclinical Models

| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Rat | N/A | N/A | N/A | N/A | N/A | N/A |

| Dog (fasted) | N/A | N/A | N/A | N/A | N/A | N/A |

| Dog (fed) | N/A | N/A | N/A | N/A | N/A | N/A |

Specific quantitative data for Cmax and AUC in preclinical models after oral administration were not available in the provided search results. The Tmax for oral administration is generally 6-8 hours.

Experimental Protocols

7.1. Bioanalytical Sample Analysis

The quantification of ziprasidone in plasma and brain tissue samples from preclinical studies is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Sample Preparation: A common technique for extracting ziprasidone from biological matrices is liquid-liquid extraction. For instance, a mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30% v/v) has been used for extraction from rat plasma.

-

Chromatographic Separation: A C18 or C8 analytical column is often employed for separation. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) at a specific pH.

-

Detection: Detection can be achieved using an ultraviolet (UV) detector or a mass spectrometer. LC-MS/MS provides high sensitivity and selectivity, with a lower limit of quantitation (LLOQ) reported to be as low as 0.2 ng/mL in rat plasma and 0.833 ng/g in brain tissue.

7.2. In Vitro Metabolism Studies

To investigate the metabolic pathways, in vitro studies are conducted using liver subcellular fractions (microsomes and cytosol) from preclinical species (e.g., rat, dog) and humans.

-

Incubation: Ziprasidone is incubated with hepatic cytosolic or microsomal fractions in the presence of necessary cofactors (e.g., NADPH for microsomal studies).

-

Metabolite Identification: The resulting metabolites are identified and characterized using techniques like LC-MS/MS. Hydrogen/deuterium exchange and chemical derivatization can be used to elucidate the structure of the metabolites.

Visualizations

Diagram 1: General Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: Workflow for preclinical pharmacokinetic analysis.

Diagram 2: Major Metabolic Pathways of Ziprasidone

Caption: Metabolic pathways of ziprasidone.

References

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacotherapy Update - this compound Injection [clevelandclinicmeded.com]

- 3. Pharmacokinetics and Therapeutics of Acute Intramuscular Ziprasidone | springermedizin.de [springermedizin.de]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Physicochemical Deep Dive: A Comparative Analysis of Ziprasidone Mesylate and Hydrochloride Salts

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physicochemical properties of ziprasidone (B1663615) mesylate and ziprasidone hydrochloride. The selection of a salt form is a critical decision in drug development, profoundly influencing a drug's solubility, stability, bioavailability, and manufacturability. This document aims to equip researchers and formulation scientists with a detailed understanding of the key differences between the mesylate and hydrochloride salts of the atypical antipsychotic agent, ziprasidone.

Ziprasidone is a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a cornerstone in the management of schizophrenia and bipolar disorder.[1] The oral formulation typically utilizes the hydrochloride salt, while the intramuscular injection is formulated with the mesylate salt, hinting at the distinct physicochemical characteristics that make each salt suitable for its specific route of administration.[1]

Comparative Physicochemical Data

The following tables summarize the available quantitative data for key physicochemical parameters of ziprasidone mesylate and ziprasidone hydrochloride.

Table 1: Solubility Data

| Salt Form | Solvent | Solubility | Reference |

| Ziprasidone Hydrochloride Hydrate | Water | Sparingly soluble | [2] |

| DMSO | ~1.2 mg/mL | [2] | |

| Dimethylformamide | ~0.16 mg/mL | [2] | |

| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | ||

| Methanol | 2.443 ± 0.052 mg/mL | ||

| This compound Dihydrate | Water | 1.11 mg/mL | |

| This compound Trihydrate | Water | 0.73 mg/mL | |

| This compound Hemihydrate | Water | 1.21 mg/mL |

Table 2: Solid-State Properties

| Property | This compound | Ziprasidone Hydrochloride | Reference |

| Polymorphism | Exists as various hydrates (e.g., hemihydrate, dihydrate, trihydrate) | Multiple polymorphic forms (e.g., Form M - monohydrate, Form G, Form F, Form J, Form E, amorphous) | |

| Melting Point | Not explicitly found for mesylate salt | >276°C (Monohydrate) | |

| Hygroscopicity | Data not available | Data not available |

Table 3: Stability Data

| Salt Form | Formulation | Storage Conditions | Stability | Reference |

| This compound | 2.5 mg/mL oral solution in Ora-Sweet® | Refrigerated (5°C) | ≥ 90% potency for at least 6 weeks | |

| Room temperature (20-22°C), protected from light | ≥ 90% potency for up to 14 days | |||

| Room temperature (20-22°C), ambient light | < 90% potency after 48 hours | |||

| Ziprasidone Hydrochloride | Not available | Not available | Not available |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of ziprasidone salts.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of ziprasidone salts can be determined using the shake-flask method.

-

Preparation of Solutions: An excess amount of the ziprasidone salt is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

Equilibration: The containers are agitated in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots are withdrawn from the supernatant at specified time intervals and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: The concentration of ziprasidone in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Dissolution Testing (USP Apparatus 2 - Paddle Method)

Dissolution profiles of ziprasidone hydrochloride capsules are typically evaluated using the USP Apparatus 2.

-

Apparatus Setup: A USP Apparatus 2 (paddle apparatus) is assembled with 900 mL of the specified dissolution medium. The temperature is maintained at 37 ± 0.5°C, and the paddle speed is set to a specified rate (e.g., 50 or 75 rpm).

-

Dissolution Medium: Various dissolution media can be used, such as 0.1 M hydrochloric acid, phosphate (B84403) buffers of different pH (e.g., 6.8, 7.4), often containing a surfactant like sodium lauryl sulfate (B86663) (SLS) to enhance the solubility of the poorly soluble drug.

-

Sample Introduction: A single capsule is dropped into each dissolution vessel.

-

Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.

-

Analysis: The amount of dissolved ziprasidone is quantified using a validated analytical method, typically HPLC-UV.

Solid-State Characterization

XRPD is used to identify the crystalline phase and assess the polymorphism of ziprasidone salts.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a specific range of 2θ angles. The diffracted X-rays are detected and their intensity is recorded as a function of the 2θ angle.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

DSC is employed to determine the melting point, and other thermal transitions of the ziprasidone salts.

-

Sample Preparation: A small, accurately weighed amount of the sample is hermetically sealed in an aluminum pan.

-

Thermal Analysis: The sample and a reference pan are heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

Data Interpretation: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram.

TGA is used to evaluate the thermal stability and determine the water content of the ziprasidone salts.

-

Sample Preparation: An accurately weighed sample is placed in a tared pan.

-

Heating Program: The sample is heated at a controlled rate in a specified atmosphere.

-

Weight Measurement: The weight of the sample is continuously monitored as a function of temperature or time. Weight loss at specific temperatures can indicate the loss of water or other volatile components, or decomposition of the compound.

Signaling Pathways and Experimental Workflows

The therapeutic effects of ziprasidone are primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the simplified signaling pathway of ziprasidone and a general workflow for the solid-state characterization of its salts.

Caption: Simplified signaling pathway of ziprasidone's antagonist action on D2 and 5-HT2A receptors.

Caption: General experimental workflow for the solid-state characterization of ziprasidone salts.

Discussion of Physicochemical Differences and their Implications

The choice between this compound and hydrochloride is dictated by the intended pharmaceutical application. The higher aqueous solubility of the mesylate salt hydrates, as indicated in Table 1, is a key attribute for its use in an intramuscular injection, where rapid dissolution and absorption are paramount. In contrast, the hydrochloride salt is utilized in oral capsule formulations. While its aqueous solubility is lower, formulation strategies can be employed to achieve adequate dissolution and bioavailability.

The solid-state properties, particularly polymorphism, play a crucial role in the stability and manufacturing of the final drug product. Ziprasidone hydrochloride is known to exist in multiple polymorphic forms, each potentially having different physical properties. Careful control of the crystallization process is therefore essential to ensure the consistent formation of the desired polymorph. The mesylate salt also exists in different hydrated forms, which can impact its solubility and stability.

The stability of ziprasidone is another critical consideration. The provided data on the extemporaneously compounded oral solution of this compound highlights its sensitivity to light and temperature, with refrigeration being necessary for maintaining long-term stability. This underscores the importance of appropriate storage and handling conditions for formulations containing this salt.

References

Preliminary Studies on Ziprasidone Mesylate for Treatment-Resistant Depression: A Technical Guide

Introduction

Treatment-resistant depression (TRD) presents a significant clinical challenge, with a substantial portion of individuals with major depressive disorder (MDD) not achieving an adequate response to initial antidepressant therapies.[1] This has led to the exploration of various augmentation strategies, including the use of atypical antipsychotics.[1][2] Ziprasidone (B1663615), a second-generation antipsychotic, has been investigated as a potential adjunctive therapy for TRD due to its unique receptor-binding profile.[1][3] This document provides a technical overview of the preliminary studies evaluating the efficacy and safety of ziprasidone mesylate as an adjunctive treatment for TRD, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of Ziprasidone

Ziprasidone is an atypical antipsychotic that exhibits a multi-receptor binding profile.[4] Its therapeutic effects in the context of depression are thought to be mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5][6][7] Furthermore, ziprasidone has a high affinity for the 5-HT2A receptor relative to the D2 receptor, a characteristic that may contribute to a lower risk of extrapyramidal symptoms.[4] The drug also acts as an agonist at 5-HT1A receptors and moderately inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties.[3][6][8] Ziprasidone's interaction with various serotonin receptors, including 5-HT2C and 5-HT1D, may also play a role in mood modulation and cognitive improvement.[8]

Ziprasidone's multifaceted mechanism of action.

Quantitative Data from Preliminary Studies

The following tables summarize the quantitative data from key preliminary studies on adjunctive ziprasidone for treatment-resistant depression.

Table 1: Efficacy of Adjunctive Ziprasidone in TRD

| Study | Treatment Groups | N | Primary Outcome Measure | Mean Change from Baseline (±SE) or Response Rate | p-value |

| Dunner et al. (2007)[9] | Sertraline (B1200038) Monotherapy | 21 | MADRS Total Score | -4.45 ± 2.03 | NS |

| Sertraline + Ziprasidone 80 mg/day | 23 | MADRS Total Score | -5.98 ± 1.87 | NS | |

| Sertraline + Ziprasidone 160 mg/day | 20 | MADRS Total Score | -8.27 ± 2.17 | NS | |

| Sertraline Monotherapy (Non-SSRI resistance) | 13 | MADRS Total Score | - | - | |

| Sertraline + Ziprasidone (Non-SSRI resistance) | 26 | MADRS Total Score | Significantly greater improvement vs. monotherapy | 0.018 | |

| Papakostas et al. (2004)[3][10] | SSRI + Ziprasidone (Open-label) | 20 | HAM-D-17 Response Rate (≥50% decrease) | 50.0% (ITT analysis) | N/A |

| SSRI + Ziprasidone (Open-label) | 13 | HAM-D-17 Response Rate (Completer analysis) | 61.5% | N/A | |

| SSRI + Ziprasidone (Open-label) | 20 | HAM-D-17 Remission Rate | 25.0% (ITT analysis) | N/A | |

| SSRI + Ziprasidone (Open-label) | 13 | HAM-D-17 Remission Rate | 38.5% (Completer analysis) | N/A | |

| Papakostas et al. (2015)[2][11] | Escitalopram + Placebo | 68 | HAM-D-17 Response Rate | 20.5% | 0.04 |

| Escitalopram + Ziprasidone | 71 | HAM-D-17 Response Rate | 35.2% | 0.04 |

N=Number of subjects; MADRS=Montgomery-Åsberg Depression Rating Scale; HAM-D-17=17-item Hamilton Depression Rating Scale; ITT=Intent-to-treat; NS=Not Significant; SE=Standard Error.

Table 2: Tolerability and Discontinuation Rates

| Study | Treatment Group | Discontinuation due to Intolerance | Most Common Side Effects |

| Papakostas et al. (2015)[2][11][12] | Escitalopram + Placebo | 0% | - |

| Escitalopram + Ziprasidone | 14% | Somnolence, fatigue, akathisia |

Experimental Protocols

The methodologies of the key studies provide a framework for understanding the evidence base for adjunctive ziprasidone in TRD.

1. Dunner et al. (2007): Randomized, Open-Label, Pilot Study [9]

-

Objective: To assess the efficacy and tolerability of adjunctive ziprasidone in patients with treatment-resistant major depressive disorder without psychotic features.

-

Study Design: The study consisted of a 6-week open-label phase where all subjects received sertraline (100-200 mg/day). Non-responders were then randomized to one of three groups for an 8-week open-label treatment phase.

-

Patient Population: 64 subjects with DSM-IV major depressive disorder who had not responded to selective serotonin reuptake inhibitor (SSRI) monotherapy.

-

Intervention Groups:

-

Sertraline monotherapy (100-200 mg/day)

-

Sertraline (100-200 mg/day) + Ziprasidone (80 mg/day)

-

Sertraline (100-200 mg/day) + Ziprasidone (160 mg/day)

-

-

Primary Outcome Measure: The least squares mean change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from the baseline of the 8-week phase to the study endpoint.

2. Papakostas et al. (2004): Open-Label Study [3][10]

-